5-Methoxy-3-methylisoxazole
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Overview
Description
5-Methoxy-3-methylisoxazole is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methylisoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) . This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . Another method involves the reaction of 3-methoxyisoxazole-5-propionic acid with alkynes in the presence of 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at 80°C for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scalable synthetic routes that minimize waste and use eco-friendly catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at the nitrogen or oxygen atom, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Methoxy-3-methylisoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylisoxazole
- 5-Methylisoxazole
- 3,5-Dimethylisoxazole
Uniqueness
5-Methoxy-3-methylisoxazole is unique due to its methoxy group at the 5-position, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C5H7NO2/c1-4-3-5(7-2)8-6-4/h3H,1-2H3 |
InChI Key |
YXGDEMGLRKFGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)OC |
Origin of Product |
United States |
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